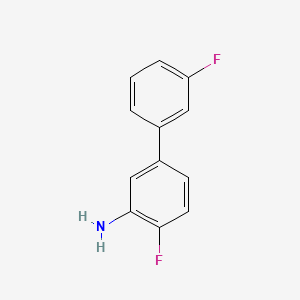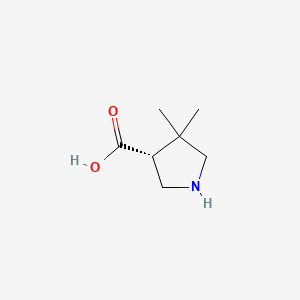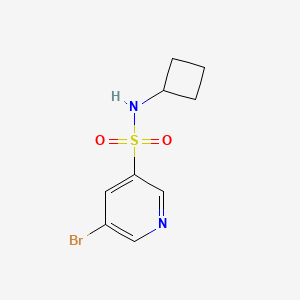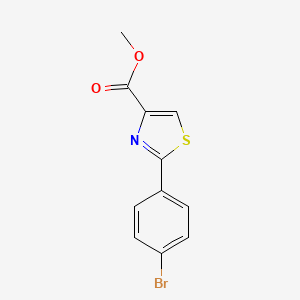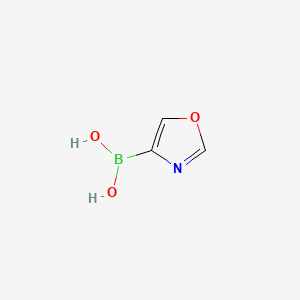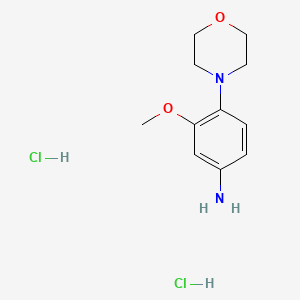
3-Methoxy-4-morpholinoaniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-morpholinoaniline dihydrochloride is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂·2HCl and a molecular weight of 281.18 g/mol . It is a solid compound that is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 3-Methoxy-4-morpholinoaniline dihydrochloride involves several steps. One common method includes the reaction of 3-methoxyaniline with morpholine in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at a controlled temperature . The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
化学反应分析
3-Methoxy-4-morpholinoaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or morpholino groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-Methoxy-4-morpholinoaniline dihydrochloride is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes and pigments.
作用机制
The mechanism of action of 3-Methoxy-4-morpholinoaniline dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of protein-protein interactions .
相似化合物的比较
3-Methoxy-4-morpholinoaniline dihydrochloride can be compared with similar compounds such as:
2-Methoxy-4-morpholinoaniline: Similar structure but different substitution pattern.
4-Methoxy-3-morpholinoaniline: Different position of the methoxy and morpholino groups.
3-Methoxy-4-nitroaniline: Contains a nitro group instead of a morpholino group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
属性
IUPAC Name |
3-methoxy-4-morpholin-4-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-11-8-9(12)2-3-10(11)13-4-6-15-7-5-13;;/h2-3,8H,4-7,12H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXRLVZVGWFQIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCOCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
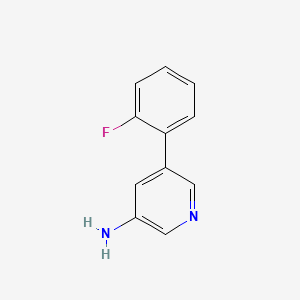
![5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B573008.png)
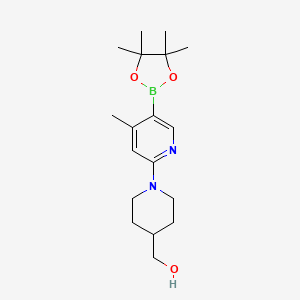
![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B573014.png)
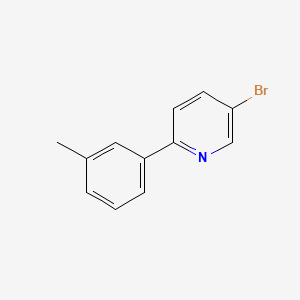
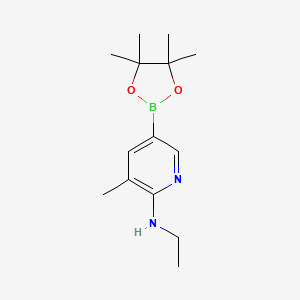
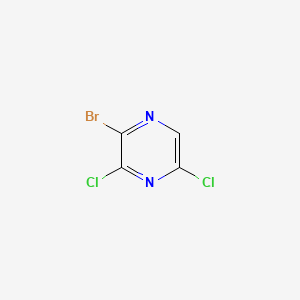
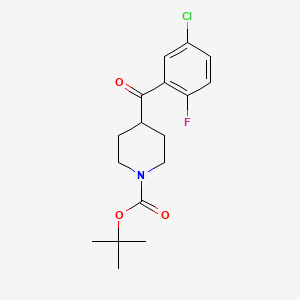
![N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B573022.png)
